molecular formula C20H27NO4 B1216795 Rosmaricine CAS No. 3650-11-1

Rosmaricine

Cat. No.: B1216795
CAS No.: 3650-11-1
M. Wt: 345.4 g/mol
InChI Key: NFXKGLBUURRKEA-UHFFFAOYSA-N
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Description

Rosmaricine belongs to the class of organic compounds known as diterpene lactones. These are diterpenoids containing a lactone moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in herbs and spices and rosemary. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

Pharmacological Properties

Rosmaricine exhibits a range of pharmacological properties, including:

  • Antioxidant Activity : this compound functions as a potent antioxidant by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory pathways, particularly by modulating the activity of transcription factors such as NF-κB and STAT3. This inhibition can lead to reduced inflammation in various models .
  • Anticancer Potential : Recent studies indicate that this compound may inhibit tumor cell proliferation through its effects on key signaling pathways involved in cancer progression. It has been demonstrated to have cytotoxic effects on several cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study synthesized new sulfurated derivatives of this compound and evaluated their ability to inhibit STAT3 and NF-κB. The results indicated that these derivatives exhibited significant anticancer activity in vitro, suggesting that modifications to this compound could enhance its therapeutic efficacy against cancer .
  • Anti-inflammatory Research : In a study assessing the anti-inflammatory effects of this compound, topical application demonstrated significant reduction in inflammation markers in animal models. This suggests potential applications in treating inflammatory skin conditions .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application AreaMechanism of ActionReference
Antioxidant ActivityScavenges free radicals
Anti-inflammatoryInhibits NF-κB and STAT3
Anticancer PotentialInduces apoptosis in cancer cells
Skin AbsorptionHigh transdermal absorption rates

Properties

CAS No.

3650-11-1

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

8-amino-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one

InChI

InChI=1S/C20H27NO4/c1-9(2)10-8-11-12(15(23)14(10)22)20-7-5-6-19(3,4)17(20)16(13(11)21)25-18(20)24/h8-9,13,16-17,22-23H,5-7,21H2,1-4H3

InChI Key

NFXKGLBUURRKEA-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)N)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)N)O)O

melting_point

199-200°C

physical_description

Solid

Synonyms

osmaricine
rosmaricine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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